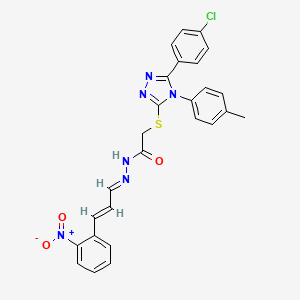
2-((3,4-Dichlorobenzyl)thio)-3,6-diphenylthieno(2,3-D)pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3,4-Dichlorobenzyl)thio)-3,6-diphenylthieno(2,3-D)pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is substituted with a 3,4-dichlorobenzylthio group and two phenyl groups. Thienopyrimidines are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
Vorbereitungsmethoden
The synthesis of 2-((3,4-Dichlorobenzyl)thio)-3,6-diphenylthieno(2,3-D)pyrimidin-4(3H)-one involves several steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Analyse Chemischer Reaktionen
2-((3,4-Dichlorobenzyl)thio)-3,6-diphenylthieno(2,3-D)pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the compound can lead to the formation of thiols or thioethers.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3,4-dichlorobenzylthio group.
Wissenschaftliche Forschungsanwendungen
2-((3,4-Dichlorobenzyl)thio)-3,6-diphenylthieno(2,3-D)pyrimidin-4(3H)-one has been studied for various scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex thienopyrimidine derivatives.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors.
Medicine: Due to its biological activity, the compound has been investigated for its potential therapeutic applications.
Industry: The compound is used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-((3,4-Dichlorobenzyl)thio)-3,6-diphenylthieno(2,3-D)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors by binding to their active sites. This binding can lead to the inhibition of enzymatic activity or the disruption of receptor signaling pathways . The exact molecular targets and pathways involved may vary depending on the specific biological context and the type of cells or tissues being studied .
Vergleich Mit ähnlichen Verbindungen
2-((3,4-Dichlorobenzyl)thio)-3,6-diphenylthieno(2,3-D)pyrimidin-4(3H)-one can be compared with other similar compounds, such as:
Thieno[2,3-d]pyrimidin-4(3H)-one: This compound shares the same core structure but lacks the 3,4-dichlorobenzylthio and phenyl groups.
3,6-Diphenylthieno[2,3-d]pyrimidin-4(3H)-one: This compound lacks the 3,4-dichlorobenzylthio group but retains the phenyl groups.
2-((3,4-Dichlorobenzyl)thio)-thieno[2,3-d]pyrimidin-4(3H)-one: This compound lacks the phenyl groups but retains the 3,4-dichlorobenzylthio group.
Eigenschaften
Molekularformel |
C25H16Cl2N2OS2 |
|---|---|
Molekulargewicht |
495.4 g/mol |
IUPAC-Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-3,6-diphenylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C25H16Cl2N2OS2/c26-20-12-11-16(13-21(20)27)15-31-25-28-23-19(14-22(32-23)17-7-3-1-4-8-17)24(30)29(25)18-9-5-2-6-10-18/h1-14H,15H2 |
InChI-Schlüssel |
FNSDEFXREBLTFJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)N=C(N(C3=O)C4=CC=CC=C4)SCC5=CC(=C(C=C5)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B11970456.png)
![N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11970458.png)
![9-Bromo-2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11970459.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11970468.png)
![4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11970469.png)
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11970481.png)
![4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11970483.png)
![4-[[(E)-3-(2-furyl)prop-2-enylidene]amino]-3-(o-tolyl)-1H-1,2,4-triazole-5-thione](/img/structure/B11970494.png)

![isopropyl (2E)-7-methyl-3-oxo-2-(4-propoxybenzylidene)-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11970516.png)
![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2-[4-(pentyloxy)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11970517.png)
![N-(2-fluorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B11970533.png)
![2-[2-[2-(Carboxymethylsulfanyl)ethoxy]ethylsulfanyl]acetic acid](/img/structure/B11970534.png)

